molecular formula C20H20N6O B2852823 4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline CAS No. 1251683-70-1

4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline

Cat. No.: B2852823
CAS No.: 1251683-70-1
M. Wt: 360.421
InChI Key: ZFGAMRJKBGNNHB-UHFFFAOYSA-N
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Description

The compound 4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is a complex organic molecule that features a triazole ring, an oxadiazole ring, and a phenyl group substituted with a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline typically involves multiple steps, starting with the formation of the triazole and oxadiazole rings. The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative. The final step involves coupling the triazole-oxadiazole intermediate with a phenyl group substituted with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.

Scientific Research Applications

4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Benzyltriazole derivatives: These compounds share the triazole ring and benzyl group but differ in other substituents.

    Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents on the phenyl group.

    Dimethylamine-substituted phenyl compounds: These compounds have the dimethylamine group on the phenyl ring but lack the triazole and oxadiazole rings.

Uniqueness

The uniqueness of 4-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline lies in its combination of the triazole, oxadiazole, and dimethylamine-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

4-[3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-14-18(22-24-26(14)13-15-7-5-4-6-8-15)19-21-20(27-23-19)16-9-11-17(12-10-16)25(2)3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGAMRJKBGNNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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